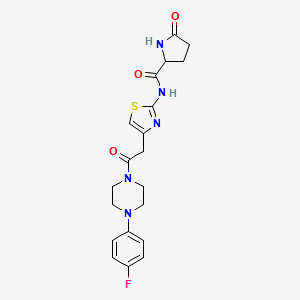

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H22FN5O3S and its molecular weight is 431.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The compound has been investigated within the context of microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds exhibit antimicrobial, antiurease, and antilipase activities, highlighting their potential in the development of new therapeutic agents (Başoğlu et al., 2013).

Thiazole-aminopiperidine Hybrid Analogues as Tuberculosis Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, have shown promising activity against Mycobacterium tuberculosis. This research suggests significant potential for the development of new antituberculosis drugs (Jeankumar et al., 2013).

Dithiocarbamate Derivatives for Antimicrobial Activity

Research on dithiocarbamate derivatives bearing thiazole/benzothiazole rings has contributed to the development of compounds with significant antimicrobial properties, demonstrating the compound's relevance in addressing drug-resistant microbial infections (Yurttaş et al., 2016).

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

The compound has been explored for its role in modulating feeding, arousal, stress, and drug abuse through Orexin-1 Receptor mechanisms. This research offers insights into potential treatments for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

Radiosynthesis for PET Imaging of Fatty Acid Amide Hydrolase

The development of novel positron emission tomography (PET) radiotracers for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain highlights the compound's utility in neurological research, providing a tool for studying various neurological conditions (Shimoda et al., 2015).

Mechanism of Action

Target of Action

Similar compounds with a thiazole ring have been reported to have anti-inflammatory properties . They have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Mode of Action

Based on the information about similar compounds, it can be inferred that it may inhibit the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibitory effects on cyclooxygenase enzymes . By inhibiting these enzymes, it could reduce the production of prostaglandins, leading to a decrease in inflammation.

Result of Action

Based on the potential inhibition of cyclooxygenase enzymes, it could lead to a reduction in inflammation .

Future Directions

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in this regard .

Properties

IUPAC Name |

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O3S/c21-13-1-3-15(4-2-13)25-7-9-26(10-8-25)18(28)11-14-12-30-20(22-14)24-19(29)16-5-6-17(27)23-16/h1-4,12,16H,5-11H2,(H,23,27)(H,22,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGLLKFDZOFAQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)

![3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2503386.png)